1H-Imidazole-1-butanamine
Overview
Description
1H-Imidazole-1-butanamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1H-Imidazole-1-butanamine, a derivative of imidazole, interacts with various biological targets. The imidazole ring can mimic or interact with histidine, potentially affecting enzyme activity or protein interactions. It has been found to interact with several proteins, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I .
Biochemical Pathways
The imidazole group is a key component of several biochemical pathways. It plays a central role in the biosynthesis of histidine and purines . The imidazole moiety is synthesized in both routes but used only in purine biosynthesis . The imidazole present in histidine is a catalytic moiety, its chemical arrangement allows it to act as an acid or a base .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the protonation state of the imidazole ring, potentially influencing its interaction with targets. Additionally, the solvent used can impact the solubility and therefore the bioavailability of the compound .
Biochemical Analysis
Biochemical Properties
1H-Imidazole-1-butanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histidine-containing enzymes, where it can act as a competitive inhibitor or activator depending on the context. The imidazole ring in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with metal ions, such as zinc and copper, which are essential cofactors for many enzymatic reactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism. These effects are mediated through its interactions with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the imidazole ring and amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects are important considerations for the therapeutic use of this compound, as they determine the safe and effective dosage range for potential treatments .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, this compound can be targeted to the nucleus by nuclear localization signals, allowing it to interact with transcription factors and modulate gene expression. Additionally, post-translational modifications, such as phosphorylation, can influence the activity and function of this compound in different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-butanamine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of an aldehyde with an amine in the presence of a catalyst, such as erbium triflate, to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These methods are efficient and can be conducted on a gram scale, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different substituted imidazoles.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions are various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
1H-Imidazole-1-butanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazole: Another heterocyclic compound with similar biological activities.
1,3-Thiazole: Known for its applications in medicinal chemistry and pharmacology.
Uniqueness: 1H-Imidazole-1-butanamine is unique due to its specific structure and the presence of the butanamine group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-imidazol-1-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZPYJSJSQIEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402615 | |
Record name | 1H-Imidazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67319-76-0 | |
Record name | 1H-Imidazole-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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